molecular formula C18H20O4S B14403102 4-Methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol CAS No. 87639-42-7

4-Methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol

Cat. No.: B14403102
CAS No.: 87639-42-7
M. Wt: 332.4 g/mol
InChI Key: SYXAIKINXQWFKK-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid and 4-(4-methylphenyl)but-3-yn-1-ol are two distinct chemical compounds. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties. On the other hand, 4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O, featuring both an alkyne and an alcohol functional group. This compound is often used in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzenesulfonic acid: is typically synthesized by sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:

C6H5CH3+H2SO4C6H4(CH3)SO3H+H2OC_6H_5CH_3 + H_2SO_4 \rightarrow C_6H_4(CH_3)SO_3H + H_2O C6​H5​CH3​+H2​SO4​→C6​H4​(CH3​)SO3​H+H2​O

4-(4-Methylphenyl)but-3-yn-1-ol: can be synthesized through various methods, including the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. Another method involves the alkylation of 4-methylphenylacetylene with propargyl bromide followed by reduction.

Industrial Production Methods

In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid: undergoes various reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Neutralization: Reacts with bases to form salts.

    Substitution: Can participate in electrophilic aromatic substitution reactions.

4-(4-Methylphenyl)but-3-yn-1-ol: undergoes:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alkanes or alkenes.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions (OH-).

Major Products

    Esterification of 4-Methylbenzenesulfonic acid: Produces esters like methyl p-toluenesulfonate.

    Oxidation of 4-(4-Methylphenyl)but-3-yn-1-ol: Produces 4-(4-methylphenyl)but-3-yn-1-one or 4-(4-methylphenyl)but-3-ynoic acid.

Scientific Research Applications

4-Methylbenzenesulfonic acid: is widely used in:

    Organic Synthesis: As a catalyst for esterification and polymerization reactions.

    Pharmaceuticals: As an intermediate in the synthesis of various drugs.

    Industrial Applications: In the production of detergents and dyes.

4-(4-Methylphenyl)but-3-yn-1-ol: is used in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.

    Material Science: In the development of new materials with specific properties.

    Chemical Research: As a reagent in various organic reactions.

Mechanism of Action

4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons (H+) to various substrates, thereby catalyzing reactions. Its sulfonic acid group is highly electron-withdrawing, making it a potent catalyst.

4-(4-Methylphenyl)but-3-yn-1-ol: can participate in various reactions due to its alkyne and alcohol functional groups. The alkyne group can undergo addition reactions, while the alcohol group can participate in oxidation and substitution reactions.

Comparison with Similar Compounds

Similar Compounds to 4-Methylbenzenesulfonic acid

    Benzenesulfonic acid: Similar structure but lacks the methyl group.

    Methanesulfonic acid: Smaller molecule with similar acidic properties.

Similar Compounds to 4-(4-Methylphenyl)but-3-yn-1-ol

    Phenylacetylene: Similar alkyne structure but lacks the alcohol group.

    4-Methylphenylacetylene: Similar structure but lacks the but-3-yn-1-ol moiety.

Uniqueness

    4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it unique.

    4-(4-Methylphenyl)but-3-yn-1-ol: The presence of both alkyne and alcohol functional groups allows for diverse reactivity and applications in synthesis.

Properties

CAS No.

87639-42-7

Molecular Formula

C18H20O4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol

InChI

InChI=1S/C11H12O.C7H8O3S/c1-10-5-7-11(8-6-10)4-2-3-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,3,9H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

SYXAIKINXQWFKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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